molecular formula C17H18Cl2N2S B14715329 N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea CAS No. 18085-25-1

N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea

Cat. No.: B14715329
CAS No.: 18085-25-1
M. Wt: 353.3 g/mol
InChI Key: FNIRGVUUJIDELL-UHFFFAOYSA-N
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Description

N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in synthetic chemistry, agriculture, health, and metallurgy

Preparation Methods

The synthesis of N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea typically involves the reaction of 4-chlorophenylethylamine with thiourea. The reaction is carried out in a solvent such as dimethylformamide under mild conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

Chemical Reactions Analysis

N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound has shown potential as an antibacterial and antioxidant agent, making it useful in biological studies.

    Medicine: Thiourea derivatives, including this compound, are being explored for their anticancer properties.

    Industry: It is used in the manufacture of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular components, leading to its observed antibacterial and antioxidant effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea can be compared with other thiourea derivatives such as:

    N,N’-Bis(4-chlorophenyl)thiourea: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    N,N’-Bis(2-chlorophenyl)thiourea: Another derivative with different positional isomers, affecting its chemical properties and uses.

The uniqueness of N,N’-Bis[2-(4-chlorophenyl)ethyl]thiourea lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Properties

CAS No.

18085-25-1

Molecular Formula

C17H18Cl2N2S

Molecular Weight

353.3 g/mol

IUPAC Name

1,3-bis[2-(4-chlorophenyl)ethyl]thiourea

InChI

InChI=1S/C17H18Cl2N2S/c18-15-5-1-13(2-6-15)9-11-20-17(22)21-12-10-14-3-7-16(19)8-4-14/h1-8H,9-12H2,(H2,20,21,22)

InChI Key

FNIRGVUUJIDELL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=S)NCCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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